molecular formula C10H16N2O B12973361 1-(3-Methoxypyridin-2-yl)butan-1-amine

1-(3-Methoxypyridin-2-yl)butan-1-amine

Cat. No.: B12973361
M. Wt: 180.25 g/mol
InChI Key: SWTZUBVBZYJSFY-UHFFFAOYSA-N
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Description

1-(3-Methoxypyridin-2-yl)butan-1-amine is a chemical compound that features a pyridine ring substituted with a methoxy group at the 3-position and a butan-1-amine chain at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxypyridin-2-yl)butan-1-amine typically involves the reaction of 3-methoxypyridine with butan-1-amine under specific conditions. One common method is the hydroamination of olefins, where the pyridine derivative is reacted with an amine in the presence of a catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method often employs similar reaction conditions but is optimized for industrial-scale output.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxypyridin-2-yl)butan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often using hydrogenation techniques.

    Substitution: The methoxy group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce more saturated amine derivatives.

Scientific Research Applications

1-(3-Methoxypyridin-2-yl)butan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Methoxypyridin-2-yl)butan-1-amine involves its interaction with specific molecular targets. The methoxy group and the amine group allow it to form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxypyridin-2-yl)butan-1-amine is unique due to its specific substitution pattern, which provides distinct chemical and biological properties. Its combination of a methoxy group and a butan-1-amine chain makes it a versatile compound for various synthetic and research applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-(3-methoxypyridin-2-yl)butan-1-amine

InChI

InChI=1S/C10H16N2O/c1-3-5-8(11)10-9(13-2)6-4-7-12-10/h4,6-8H,3,5,11H2,1-2H3

InChI Key

SWTZUBVBZYJSFY-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=C(C=CC=N1)OC)N

Origin of Product

United States

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